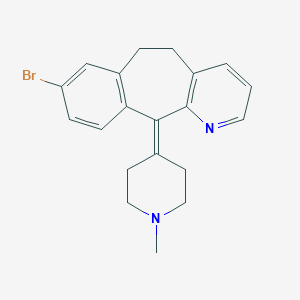

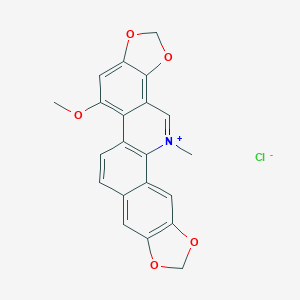

8-Deschloro-8-bromo-N-methyl Desloratadine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

8-Deschloro-8-bromo-N-methyl Desloratadine (8-DCB-NMD) is a novel anti-inflammatory drug that has been developed as a potential treatment for a variety of chronic and acute inflammatory diseases. 8-DCB-NMD is a derivative of desloratadine, a second-generation antihistamine, and is a potent inhibitor of the pro-inflammatory cytokine, interleukin-8 (IL-8). 8-DCB-NMD has been found to have a wide range of therapeutic effects on various inflammatory conditions, including asthma, allergic rhinitis, and chronic obstructive pulmonary disease (COPD). 8-DCB-NMD has also been studied for its potential to reduce the severity of symptoms associated with inflammatory diseases, such as pain and swelling. In addition, 8-DCB-NMD has been found to have anti-cancer effects and to possess anti-inflammatory and antioxidant properties.

Applications De Recherche Scientifique

Histamine Receptor Research

8-Deschloro-8-bromo-N-methyl Desloratadine: is a derivative of Loratadine, a well-known histamine H1-receptor antagonist . This compound is used in research to study the effects of blocking histamine receptors, which can help in understanding allergic reactions and developing new antihistamines.

Neurological Studies

This compound has applications in neurological research, particularly in studying TRC (Transient Receptor Potential Channels) . These channels are involved in various sensory processes, and understanding their modulation can lead to insights into pain perception and potential treatments for neurological disorders.

Cognitive Function and Memory

Researchers use 8-Deschloro-8-bromo-N-methyl Desloratadine to explore its effects on memory, learning, and cognition . By observing how this compound interacts with brain chemistry, scientists can gain a better understanding of cognitive processes and memory formation.

Psychiatric Disorder Research

The compound’s impact on neurotransmitter systems makes it a valuable tool in researching psychiatric conditions such as schizophrenia . It helps in examining the role of histamine and other neurotransmitters in mental health disorders.

Sleep Disorders

Due to its influence on histamine receptors, 8-Deschloro-8-bromo-N-methyl Desloratadine is also used in sleep research . It can aid in understanding the mechanisms of sleep regulation and the development of new treatments for sleep disorders.

Pain and Inflammation

In the field of pain and inflammation, this compound is utilized to investigate nociception —the sensory nervous system’s response to harmful stimuli . By studying its effects, researchers can contribute to the creation of novel anti-inflammatory drugs and pain relievers.

Mécanisme D'action

Target of Action

“8-Deschloro-8-bromo-N-methyl Desloratadine” is a derivative of Loratadine . Loratadine is a nonsedating-type histamine H1-receptor antagonist . Therefore, it’s reasonable to infer that the primary target of “8-Deschloro-8-bromo-N-methyl Desloratadine” is also the histamine H1-receptor. This receptor plays a crucial role in allergic reactions, causing symptoms such as inflammation and bronchoconstriction.

Propriétés

IUPAC Name |

13-bromo-2-(1-methylpiperidin-4-ylidene)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21BrN2/c1-23-11-8-14(9-12-23)19-18-7-6-17(21)13-16(18)5-4-15-3-2-10-22-20(15)19/h2-3,6-7,10,13H,4-5,8-9,11-12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJSNJESAJZNSSK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(=C2C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Br)CC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80565001 |

Source

|

| Record name | 8-Bromo-11-(1-methylpiperidin-4-ylidene)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80565001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Deschloro-8-bromo-N-methyl Desloratadine | |

CAS RN |

130642-57-8 |

Source

|

| Record name | 8-Bromo-11-(1-methylpiperidin-4-ylidene)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80565001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3,5-difluorophenyl)acetyl]alanine](/img/structure/B30708.png)

![5H,7H-Dibenzo[b,d]azepin-6-one](/img/structure/B30713.png)

![2-((6,11-Dihydro-5H-dibenzo[b,e]azepin-6-yl)methyl)isoindoline-1,3-dione](/img/structure/B30719.png)

![4-[[(1R)-3-(4-Morpholinyl)-1-[(phenylthio)methyl]propyl]amino]-3-trifluoromethylsulfonyl-benzenesulfonamide](/img/structure/B30737.png)